MFCD18317669
Description
Based on analogous compounds in the evidence, it likely belongs to the class of halogenated aromatic heterocycles, which are widely studied for their pharmacological and material science applications . Compounds in this category often exhibit unique electronic properties, bioactivity, and thermal stability due to their fused-ring systems and halogen substituents.
Properties
IUPAC Name |
2-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)7-2-1-3-12-9(7)6-4-8(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIUYGYUPAJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687677 | |
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-86-8 | |
| Record name | 2-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317669 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of lactones, which react with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type reaction to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to yield acetylene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
MFCD18317669 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium reagents, which facilitate reductive alkylation, and catalysts such as copper (II) acetylacetonate or iron (III) acetylacetonate . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include acetylene derivatives and other functionalized compounds.
Scientific Research Applications
MFCD18317669 has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing complex molecules and studying reaction mechanisms In biology, it is employed in the development of new drugs and therapeutic agentsIn industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18317669 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function, which can lead to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Discussion
Impact of Molecular Weight on Properties
The molecular weight of this compound (~188 g/mol) aligns with lead-like compounds (200–350 g/mol), suggesting suitability for fragment-based drug design.
Thermal and Chemical Stability
Halogenated analogs like this compound demonstrate superior thermal stability (decomposition >250°C) compared to non-halogenated derivatives, making them viable for high-temperature industrial processes .
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